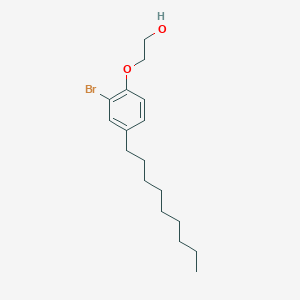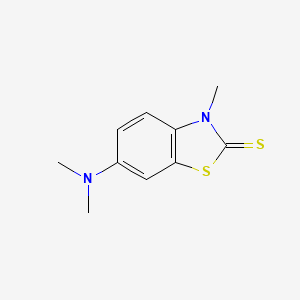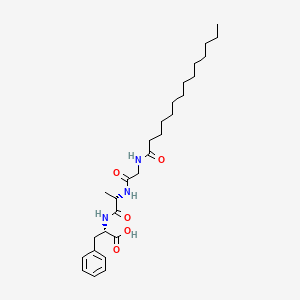
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is a complex organic compound that belongs to the class of peptides. It is composed of L-Phenylalanine, N-(1-oxotetradecyl)glycine, and L-alanine. This compound is characterized by its intricate structure, which includes multiple bonds, aromatic rings, and functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- typically involves peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to maintain the integrity of the reactants .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic ring or the side chains, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target carbonyl groups, converting them to alcohols using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: This compound is utilized in the study of protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. The exact mechanism depends on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine, N-glycyl-L-alanyl-: Similar structure but lacks the long aliphatic chain.
L-Phenylalanine, N-(1-oxodecyl)glycyl-L-alanyl-: Similar but with a shorter aliphatic chain.
L-Phenylalanine, N-(1-oxooctyl)glycyl-L-alanyl-: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Phenylalanine, N-(1-oxotetradecyl)glycyl-L-alanyl- is unique due to its long aliphatic chain, which can influence its solubility, reactivity, and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .
Propriétés
Numéro CAS |
189388-98-5 |
|---|---|
Formule moléculaire |
C28H45N3O5 |
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
(2S)-3-phenyl-2-[[(2S)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-16-19-25(32)29-21-26(33)30-22(2)27(34)31-24(28(35)36)20-23-17-14-13-15-18-23/h13-15,17-18,22,24H,3-12,16,19-21H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t22-,24-/m0/s1 |
Clé InChI |
VURBVVDHPZQUAW-UPVQGACJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

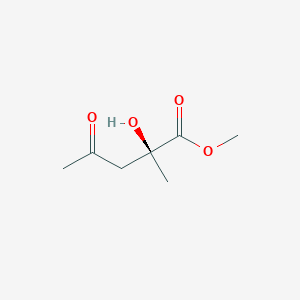
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
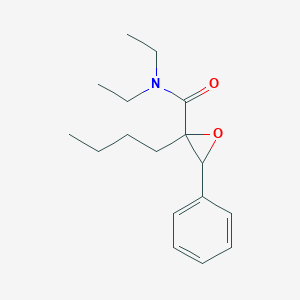
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
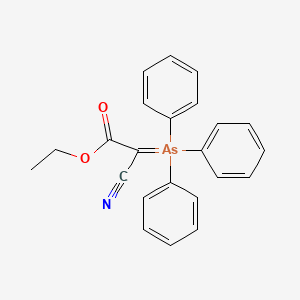
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

